molecular formula C15H17N3O3S B2839402 N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide CAS No. 921838-93-9

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide

Cat. No. B2839402
CAS RN: 921838-93-9
M. Wt: 319.38
InChI Key: SWTYNGKMPLCYIL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide consists of a pyridazinone ring, which is a heterocyclic compound containing two adjacent nitrogen atoms . This structure is part of an important group of heterocyclic compounds containing nitrogen atoms at positions 1 and 2 in a six-membered ring .

Scientific Research Applications

Moreover, the exploration of sulfonamide inhibitors, including those featuring a sulfonamide group as present in the structure of interest, underscores the versatility of this class of compounds. Sulfonamide inhibitors have been reviewed extensively for their role in various therapeutic areas, including as tyrosine kinase inhibitors, HIV protease-1 inhibitors, and agents against other targets like histone deacetylase 6 and protein tyrosine phosphatase 1B. These compounds have been recognized for their significant potential in the therapy of bacterial infections and conditions caused by microorganisms, as well as in the treatment of cancer, glaucoma, inflammation, and other diseases. The continued investigation and patenting activities around sulfonamide inhibitors confirm their importance in developing drugs for a wide range of conditions (Gulcin & Taslimi, 2018).

Future Directions

The future directions for research on N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide and similar compounds could involve further exploration of their pharmacological activities. Given the wide range of activities exhibited by pyridazinone derivatives , these compounds may have potential applications in the development of new drugs for various therapeutic areas.

properties

IUPAC Name

2-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-10(2)15(19)16-12-6-4-11(5-7-12)13-8-9-14(18-17-13)22(3,20)21/h4-10H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTYNGKMPLCYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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